Trifluoroacetamidomethyl benzoic acid
Description
Trifluoroacetamidomethyl benzoic acid is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a trifluoroacetamidomethyl group. This structural motif combines the electron-withdrawing effects of the trifluoromethyl group with the reactive carboxylic acid functionality, making it a molecule of interest in pharmaceutical and materials chemistry. The trifluoroacetamidomethyl group likely enhances stability and reactivity in synthetic applications compared to non-fluorinated analogs.
Properties
Molecular Formula |
C10H8F3NO3 |
|---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
2-[[(2,2,2-trifluoroacetyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-5-6-3-1-2-4-7(6)8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) |
InChI Key |
OHFRGYXDZGWJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- Acetamidomethyl benzoic acid : Lacks fluorine atoms, reducing electron-withdrawing effects and acidity.
- Trifluoromethyl benzoic acid : Contains a trifluoromethyl group directly attached to the aromatic ring but lacks the acetamidomethyl spacer.
Physicochemical Properties
| Property | Trifluoroacetamidomethyl Benzoic Acid | Acetamidomethyl Benzoic Acid | Trifluoromethyl Benzoic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~253.1 | ~195.2 | ~190.1 |
| Acidity (pKa) | ~2.8 (estimated) | ~4.5 | ~2.3 |
| Solubility in Water | Moderate (enhanced by CF₃ group) | Low | High |
| Thermal Stability | High (due to CF₃ group) | Moderate | High |
Notes:
- The trifluoroacetamidomethyl group increases acidity compared to non-fluorinated analogs, akin to TFA’s role in lowering pKa in catalytic systems .
- Enhanced solubility and stability are attributed to fluorine’s electronegativity and hydrophobic effects.
Research Findings and Gaps
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